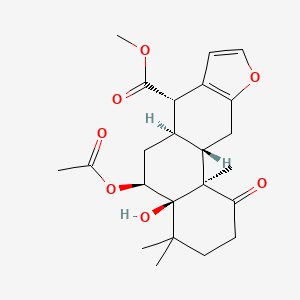
caesalpinin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caesalpinin F is a tetracyclic diterpenoid isolated from the seed kernels of Caesalpinia crista that has been found to exhibit antimalarial activity. It has a role as a metabolite and an antimalarial. It is an acetate ester, a cyclic ether, a tertiary alcohol, a tetracyclic diterpenoid and a methyl ester.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of Caesalpinin F against various cancer cell lines. For instance:
- Cytotoxicity : Research indicates that this compound demonstrates significant inhibitory activity against human cancer cell lines, including MCF-7 (breast cancer) and HEP G2 (liver cancer). The IC50 values for these cell lines are reported to be around 21.4 µg/mL for MCF-7 and 35.6 µg/mL for HEP G2 .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Properties
This compound has shown promise as an anti-inflammatory agent:
- Nitric Oxide Inhibition : Studies indicate that this compound can significantly inhibit the production of nitric oxide in macrophages activated by lipopolysaccharide (LPS), with an IC50 value of approximately 12.5 µM .
- Cytokine Modulation : The compound has been observed to suppress pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Broad-spectrum Activity : It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly against pathogenic bacteria like Clostridium perfringens and others .
- Potential Use in Infections : Given its antimicrobial properties, this compound could be considered for developing treatments against infections caused by resistant bacterial strains.
Case Study 1: Anticancer Effects
A study conducted on the cytotoxic effects of this compound revealed that it significantly inhibited the proliferation of MCF-7 breast cancer cells. The study utilized the MTT assay to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent response, supporting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on anti-inflammatory activity, researchers treated RAW264.7 macrophage cells with this compound and assessed nitric oxide production levels post-LPS stimulation. The results demonstrated a marked reduction in nitric oxide production, suggesting that this compound could serve as a natural anti-inflammatory agent.
Comparative Data Table
Analyse Chemischer Reaktionen
Acid-Catalyzed Aromatization of Cassane Diterpenoids
Compound : Caesalmin C (2 )
Reaction Conditions :
-
Acid catalyst: AlCl₃ in CHCl₃ or CH₂Cl₂
-
Solvent: CDCl₃
-
Temperature: Room temperature
Key Observations :
-
AlCl₃ facilitates a multi-step mechanism involving:
Product :
DFT Calculation Insights :
Photochemical Transformations
Compound : Cassane diterpenoids (1–8 )
Reaction Conditions :
-
UV irradiation in CHCl₃
-
Reaction time: 12–96 hours
Key Products :
-
Aromatic derivatives (1a , 2a , 3a )
-
17-Norcassane diterpenoids (2c , 3c )
-
Novel compounds (2b , 3b , 6b )
Mechanism :
Biosynthetic Pathways
Compound : Caesalpinbondin A (1 )
Key Features :
-
Tetracyclic diterpenoid lactone (6/6/5-fused ring system).
Proposed Pathway :
-
GGPP → labdadienyl pyrophosphate (LDPP).
-
Cassane-type diterpenoid intermediates.
Antiviral and Antioxidant Activities
Compound : Caesalmins C–G (28–32 )
Bioactivity :
Structural Correlates :
Comparative Analysis of Reaction Conditions
| Catalyst/Condition | Reaction Type | Key Products | Citation |
|---|---|---|---|
| AlCl₃ (acid) | Aromatization | 1a , 2a | |
| UV irradiation | Rearrangement | 2b , 3c | |
| NaCl (mitigator) | NFCs reduction | N/A |
Eigenschaften
Molekularformel |
C23H30O7 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
methyl (4aR,5S,6aR,7S,11aS,11bR)-5-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-12(24)30-18-10-14-15(11-16-13(7-9-29-16)19(14)20(26)28-5)22(4)17(25)6-8-21(2,3)23(18,22)27/h7,9,14-15,18-19,27H,6,8,10-11H2,1-5H3/t14-,15+,18+,19-,22+,23-/m1/s1 |
InChI-Schlüssel |
FGVVZVPAVGZHMX-SHLUOHGRSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@@H]2[C@H](CC3=C([C@H]2C(=O)OC)C=CO3)[C@@]4([C@@]1(C(CCC4=O)(C)C)O)C |
Kanonische SMILES |
CC(=O)OC1CC2C(CC3=C(C2C(=O)OC)C=CO3)C4(C1(C(CCC4=O)(C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















